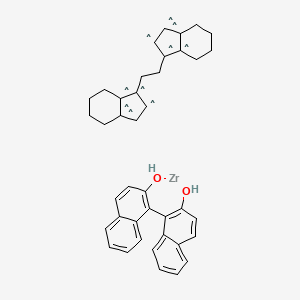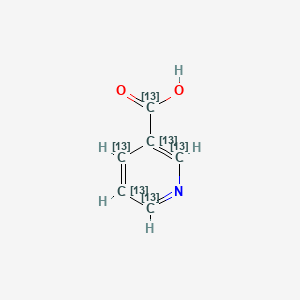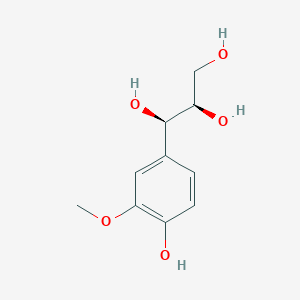
N-Acetyl-L-aspartic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-aspartic Acid-d3 is a deuterium-labeled derivative of N-Acetyl-L-aspartic Acid. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. N-Acetyl-L-aspartic Acid itself is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins and neurotransmission.
作用機序
Target of Action
N-Acetyl-L-aspartic Acid-d3 (NAA-d3) is a deuterium-labeled derivative of N-Acetyl-L-aspartic Acid (NAA) . NAA is a prominent amino acid derivative primarily associated with vertebrate brain metabolism . It is one of the most abundant metabolites in the mammalian brain and is considered an alternative marker for neurons .
Mode of Action
NAA-d3, like its parent compound NAA, is thought to interact with its targets through hydrogen bonding and salt bridges . The interaction studies involving steady-state fluorescence and molecular docking suggest that the hydrogen bonds and salt bridges of NAA can stabilize its targets . Particularly, the easily glycosylated residues, lysine and arginine, are involved in the interaction, which may prevent them from being modified during the glycosylation process .
Biochemical Pathways
NAA plays several roles in biochemical pathways. It serves as a neuronal osmolyte involved in fluid balance in the brain . It is also a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons . Furthermore, NAA is a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It is known that naa contributes to energy production from the amino acid glutamate in neuronal mitochondria . Additionally, NAA has been found to have a strong inhibitory effect on the formation of Advanced Glycation End products (AGEs), demonstrating its anti-glycation properties .
生化学分析
Biochemical Properties
N-Acetyl-L-aspartic Acid-d3 plays a significant role in various biochemical reactions. It is synthesized from aspartate and acetyl-CoA by the enzyme aspartate N-acetyltransferase (Asp-NAT), encoded by the gene Nat8l . This compound interacts with several enzymes and proteins, including aspartoacylase (Aspa), which cleaves this compound into aspartate and acetate . These interactions are crucial for maintaining cellular functions such as lipid synthesis and histone acetylation .
Cellular Effects
This compound influences various cellular processes. In brown adipocytes, it has been implicated in lipid synthesis and histone acetylation . The compound’s metabolism affects cell signaling pathways, gene expression, and cellular metabolism. For instance, increased expression of Nat8l, the gene encoding the this compound synthesizing enzyme, induces de novo lipogenesis and the brown adipocyte phenotype . Additionally, this compound has been shown to impact cell proliferation in tumor and non-tumor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from aspartate and acetyl-CoA by Asp-NAT and its cleavage by Aspa into aspartate and acetate . These metabolites are essential for various cellular functions, including lipid synthesis and energy metabolism. The compound’s role in histone acetylation and gene transcription is also significant, as it influences cell differentiation and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stored at -20°C for up to three years in its powder form and for up to six months in solution at -80°C . These storage conditions help maintain its stability and effectiveness in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased lipid synthesis and histone acetylation in brown adipocytes . Excessive doses may lead to adverse effects, including toxicity and altered cellular functions. It is essential to determine the optimal dosage to achieve the desired effects without causing harm to the animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from aspartate and acetyl-CoA by Asp-NAT and cleaved by Aspa into aspartate and acetate . These metabolites are crucial for lipid synthesis, energy metabolism, and histone acetylation. The compound’s role in these pathways highlights its importance in maintaining cellular functions and metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within cells is essential for its role in lipid synthesis and histone acetylation. The compound’s localization and accumulation in specific tissues also influence its biochemical effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria and nucleus . This subcellular localization is crucial for its role in lipid synthesis, histone acetylation, and gene transcription .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-aspartic Acid-d3 involves the acetylation of L-aspartic acid with deuterium-labeled acetic anhydride. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the selective incorporation of deuterium atoms. The reaction can be represented as follows:
L-Aspartic Acid+D3-Acetic Anhydride→N-Acetyl-L-aspartic Acid-d3+Acetic Acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product purity and isotopic enrichment.
化学反応の分析
Types of Reactions
N-Acetyl-L-aspartic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetyl-L-aspartic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled internal standard in mass spectrometry for the quantification of N-Acetyl-L-aspartic Acid in biological samples.
Biology: Helps in studying metabolic pathways involving N-Acetyl-L-aspartic Acid.
Medicine: Used in the diagnosis and research of neurological disorders such as Canavan disease, where abnormal levels of N-Acetyl-L-aspartic Acid are observed.
Industry: Employed in the development of pharmaceuticals and as a tracer in drug metabolism studies.
類似化合物との比較
Similar Compounds
N-Acetyl-L-aspartic Acid: The non-deuterated form of N-Acetyl-L-aspartic Acid-d3.
N-Acetyl-L-aspartylglutamate: A neurotransmitter derived from N-Acetyl-L-aspartic Acid.
Aspartic Acid: The parent amino acid from which N-Acetyl-L-aspartic Acid is derived.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in research involving mass spectrometry. The deuterium labeling allows for precise quantification and tracing of metabolic pathways, providing insights that are not possible with non-labeled compounds.
特性
CAS番号 |
284665-15-2 |
|---|---|
分子式 |
C₆H₆D₃NO₅ |
分子量 |
178.16 |
同義語 |
Acetyl-L-aspartic Acid-d3; Acetylaspartic Acid-d3; L-N-Acetylaspartic Acid-d3; N-Acetyl-L-aspartic Acid-d3; N- Acetyl-S-aspartic Acid-d3; N-Acetylaspartic Acid-d3_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium](/img/structure/B1142443.png)

![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)

![(2S,4R,6S,14S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B1142460.png)
